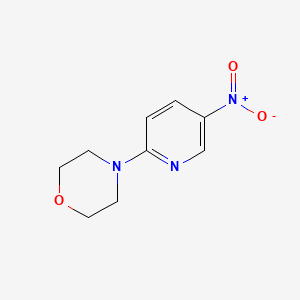

4-(5-Nitropyridin-2-yl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91094. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJXIPHXFGFEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181316 | |

| Record name | Morpholine, 4-(5-nitro-2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-62-2 | |

| Record name | 2-Morpholino-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26820-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(5-nitro-2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026820622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26820-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(5-nitro-2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MORPHOLINO-5-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(5-Nitropyridin-2-yl)morpholine (CAS: 26820-62-2): Properties, Synthesis, and Applications in Drug Discovery

Introduction

4-(5-Nitropyridin-2-yl)morpholine is a heterocyclic compound featuring two key structural motifs of significant interest in medicinal chemistry: the morpholine ring and a nitropyridine system. Its formal identification is registered under CAS Number 26820-62-2.[1][2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a robust synthesis protocol, and its strategic applications as a versatile building block in the synthesis of complex, biologically active molecules.

The morpholine moiety is widely regarded as a "privileged structure" in drug design.[3][4] Its inclusion in a molecule often confers advantageous physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and enhanced permeability across biological membranes like the blood-brain barrier.[3][5] Consequently, the morpholine scaffold is integral to numerous approved therapeutics, including anticancer agents, antidepressants, and antibiotics.[5][6][7][8]

Complementing the morpholine ring is the 5-nitropyridine core. The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C2 position. Furthermore, the nitro group itself serves as a critical synthetic handle, readily undergoing chemical reduction to a primary amine. This resultant amino group opens a gateway for a multitude of subsequent chemical transformations, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This dual functionality makes this compound a valuable and strategic intermediate in the drug discovery pipeline.

Physicochemical and Structural Properties

The key identifying and physical properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 26820-62-2 | [1][9] |

| Molecular Formula | C₉H₁₁N₃O₃ | [9] |

| Molecular Weight | 209.20 g/mol | [9] |

| Appearance | Light yellow to green-yellow solid | [2] |

| Melting Point | 112-114 °C | [10] |

| Boiling Point | 406.4 ± 45.0 °C (Predicted) | [10] |

| Density | 1.325 ± 0.06 g/cm³ (Predicted) | [10] |

| pKa | 1.52 ± 0.10 (Predicted) | [10] |

| SMILES | [O-]C1=CN=C(C=C1)N1CCOCC1 | [9] |

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most efficient and common synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-5-nitropyridine (typically 2-chloro-5-nitropyridine) and morpholine.

Mechanistic Rationale

The SNAr mechanism is highly favored in this system for two primary reasons:

-

Ring Activation: The pyridine nitrogen and, more significantly, the para-nitro group are strong electron-withdrawing groups. They act in concert to reduce the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.

-

Leaving Group Stabilization: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The pyridine nitrogen and the nitro group effectively stabilize this intermediate through resonance, lowering the activation energy of the reaction. The halide (e.g., chloride) is a good leaving group, and its departure re-establishes the aromaticity of the ring to yield the final product.

Caption: General reaction scheme for the synthesis of this compound.

Representative Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood.

Materials:

-

2-Chloro-5-nitropyridine

-

Morpholine (≥ 2.5 equivalents)

-

Potassium Carbonate (K₂CO₃, anhydrous, ≥ 2.0 equivalents)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄, anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Addition of Nucleophile: While stirring the suspension, add morpholine (2.5 eq) to the flask. The excess morpholine acts as both a reactant and a scavenger for any generated HCl, while K₂CO₃ serves as the primary base.

-

Heating: Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as a light yellow solid.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the synthetic possibilities unlocked by the nitro group.

Gateway to Bioactive Aminopyridines

The most powerful transformation of this compound is the reduction of the nitro group to a primary amine, yielding 5-amino-2-morpholinopyridine. This reaction is cleanly and efficiently achieved using standard reduction methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).

This resulting aminopyridine is a versatile precursor for generating libraries of drug candidates through well-established chemical reactions:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Urea/Thiourea Synthesis: Reaction with isocyanates or isothiocyanates.

-

Reductive Amination: Reaction with aldehydes or ketones.

Caption: Synthetic utility workflow starting from this compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety. The following information is derived from its classification and general safe laboratory practices.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[12][13]

-

Handling Practices: Avoid generating dust.[2] Prevent contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling. Keep away from sources of heat and ignition.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10][13] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]

Conclusion

This compound is a compound of significant strategic value in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the dual functionality of the "privileged" morpholine scaffold and the synthetically versatile nitro group, establishes it as a key building block for the development of novel molecular entities. By leveraging the chemistry outlined in this guide, researchers can efficiently incorporate this moiety into complex structures, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

-

Appchem. (n.d.). This compound | 26820-62-2. Retrieved from [Link]

-

Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

-

Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

-

Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medical Research Reviews, 40(2), 709-752. Retrieved from [Link]

-

Heiran, R., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Retrieved from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medical Research Reviews, 40(2), 709-752. Retrieved from [Link]

-

Petzer, J. P., & Pienaar, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2716-2741. Retrieved from [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817. Retrieved from [Link]

- Unverified Source. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H.

-

Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Retrieved from [Link]

-

Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF on ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]

-

Aubineau, T., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 6(39), 25771-25779. Retrieved from [Link]

Sources

- 1. 4-(5-Nitropydin-2-yl)morpholine - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 26820-62-2 [chemicalbook.com]

- 3. Solved Show the arrow pushing mechanism for the reaction | Chegg.com [chegg.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjpsonline.com [wjpsonline.com]

- 9. 26820-62-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morpholine synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. benchchem.com [benchchem.com]

Physicochemical characteristics of 2-Morpholino-5-nitropyridine

An In-depth Technical Guide: Physicochemical Characteristics of 2-Morpholino-5-nitropyridine

Abstract

2-Morpholino-5-nitropyridine, also identified as 4-(5-Nitropyridin-2-yl)morpholine (CAS No. 26820-62-2), is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and materials science. Its unique electronic structure, governed by the interplay between the electron-donating morpholino substituent and the potent electron-withdrawing nitro group, makes it a versatile scaffold for the synthesis of a wide array of functionalized pyridine derivatives. This guide provides a comprehensive examination of its core physicochemical characteristics, grounded in established experimental protocols and spectroscopic analysis. We delve into its synthesis via nucleophilic aromatic substitution, its detailed structural characterization by spectroscopic methods (NMR, IR, and MS), and its key physical properties, including melting point and solubility. The methodologies are presented with an emphasis on the underlying chemical principles, offering researchers and drug development professionals a robust technical resource for the effective utilization of this compound.

Introduction and Chemical Identity

2-Morpholino-5-nitropyridine is a substituted pyridine derivative featuring a morpholine ring at the 2-position and a nitro group at the 5-position. The pyridine core, an aromatic heterocycle, is fundamental to numerous biologically active molecules. The strategic placement of the π-donating morpholino group and the strong π-accepting nitro group creates a "push-pull" electronic system. This electronic arrangement significantly influences the molecule's reactivity, particularly the susceptibility of the pyridine ring to further chemical modification and its potential as a chromophore. Its primary application lies in its role as a synthetic precursor for more complex molecules, including potential kinase inhibitors and other bioactive agents.[1]

Table 1: Chemical Identity of 2-Morpholino-5-nitropyridine

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Morpholino-5-nitropyridine |

| CAS Number | 26820-62-2 |

| Molecular Formula | C₉H₁₁N₃O₃ |

| Molecular Weight | 209.20 g/mol |

| Chemical Structure |

Synthesis and Purification

The most prevalent and efficient synthesis of 2-Morpholino-5-nitropyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages a highly activated pyridine ring as the electrophile and morpholine as the nucleophile.

Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is contingent on two key features of the starting material, typically 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine.[1][2]

-

Leaving Group: A good leaving group (e.g., Cl⁻ or Br⁻) is present on the aromatic ring.

-

Activation: The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), positioned ortho or para to the leaving group, is crucial. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.

The reaction proceeds via the addition of the morpholine nucleophile to the carbon atom bearing the leaving group, followed by the elimination of the halide to restore aromaticity.

Experimental Protocol: Synthesis from 2-Chloro-5-nitropyridine

This protocol outlines a reliable method for the laboratory-scale synthesis of 2-Morpholino-5-nitropyridine.

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with 2-chloro-5-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq), add the solvent (DMF or ACN).

-

Addition of Nucleophile: Add morpholine (1.5 eq) to the suspension at room temperature. The use of an excess of morpholine ensures the reaction goes to completion. Potassium carbonate acts as a base to neutralize the HCl generated in situ.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2-chloro-5-nitropyridine spot.

-

Workup: After cooling to room temperature, pour the reaction mixture into water. This step precipitates the product and dissolves inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 2-Morpholino-5-nitropyridine.

Structural and Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized molecule. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The morpholine protons are expected to appear as two distinct triplets (or complex multiplets) due to the chair conformation and their proximity to the pyridine ring. The protons on the pyridine ring will be in the downfield aromatic region, with their chemical shifts and coupling constants determined by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the nitro group (C5) will be significantly deshielded, while the carbon attached to the morpholino nitrogen (C2) will also be downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

| H3 | ~8.2 | ~135 | ortho to -NO₂, deshielded |

| H4 | ~7.5 | ~120 | meta to -NO₂, less deshielded |

| H6 | ~9.0 | ~150 | ortho to N and -NO₂, highly deshielded |

| Morpholine (-CH₂-N) | ~3.8 | ~45 | Adjacent to pyridine ring |

| Morpholine (-CH₂-O) | ~3.7 | ~66 | Adjacent to oxygen |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. For 2-Morpholino-5-nitropyridine, the most prominent peaks are associated with the nitro group.[3]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1550 - 1530 | Asymmetric Stretch | N-O of Nitro (-NO₂) |

| ~1350 - 1330 | Symmetric Stretch | N-O of Nitro (-NO₂) |

| ~1600 - 1480 | C=C / C=N Stretch | Aromatic Pyridine Ring |

| ~1250 - 1200 | C-N Stretch | Aryl-N (Pyridine-Morpholine) |

| ~1120 - 1100 | C-O-C Stretch | Ether of Morpholine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Under Electron Ionization (EI), the molecule is expected to show a strong molecular ion peak (M⁺˙) followed by characteristic fragmentation.

-

Molecular Ion (M⁺˙): m/z ≈ 209

-

Key Fragments:

-

Loss of NO₂: [M - 46]⁺, resulting from the cleavage of the nitro group.

-

Loss of C₂H₄O: Fragmentation within the morpholine ring.

-

Loss of the morpholine ring: Cleavage of the C-N bond connecting the two rings.

-

Sources

An In-Depth Technical Guide to Understanding the Solubility Profile of 4-(5-Nitropyridin-2-yl)morpholine

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug discovery and development.[1] Poor solubility can lead to unpredictable in vitro results, diminished in vivo efficacy, and significant formulation challenges.[2] This guide provides a detailed framework for characterizing the aqueous solubility profile of 4-(5-Nitropyridin-2-yl)morpholine, a heterocyclic compound with potential pharmaceutical applications. We will delve into the theoretical underpinnings of solubility, present validated experimental protocols for determining both kinetic and thermodynamic solubility, and discuss the critical influence of pH. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the robust and reliable data necessary to make informed decisions throughout the development lifecycle.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a critical determinant of a compound's ultimate success.[1] It directly influences key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[1] A compound with poor solubility is likely to exhibit low bioavailability, making it difficult to achieve therapeutic concentrations at the target site.[1]

Early and accurate assessment of solubility allows for the timely identification of potentially problematic compounds, saving valuable time and resources that might otherwise be spent on candidates destined for failure.[1][3] This guide focuses on this compound, a molecule containing a substituted nitropyridine core. The presence of the nitro group and the morpholine moiety suggests specific chemical characteristics that will influence its solubility behavior.

Chemical Structure of this compound:

The predicted pKa indicates that this compound is a weak base.[4] The morpholine nitrogen can be protonated, and this ionization state will be highly dependent on the pH of the surrounding medium, a factor we will explore in detail.[5][6]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[1][7]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in an organic solvent like DMSO) to an aqueous buffer.[1] The resulting value reflects the concentration at which the compound begins to precipitate out of solution under these specific, non-equilibrium conditions.[1] Kinetic solubility assays are high-throughput and are therefore invaluable in the early stages of drug discovery for screening large numbers of compounds.[2][3] However, they can sometimes overestimate the true solubility as the compound may initially form a supersaturated or amorphous precipitate.[7][8]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure.[7] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period.[7] While more time- and resource-intensive, thermodynamic solubility data is essential for lead optimization and formulation development as it reflects the most stable state of the system.[3][7]

The relationship between these two parameters is critical. A large discrepancy between kinetic and thermodynamic solubility can signal potential issues with solid-state stability and may necessitate further investigation into the compound's polymorphic forms.[8]

Caption: pH-Dependent Ionization and its Effect on Solubility.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Determination via Nephelometry

This high-throughput method measures the scattering of light by undissolved particles to determine the point of precipitation. [9][10] Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96- or 384-well microtiter plates

-

Nephelometer with plate reader capabilities

-

Automated liquid handler or multichannel pipettes

-

Incubator

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. [11]Ensure the compound is fully dissolved.

-

Serial Dilution: In a DMSO-compatible plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Dispensing into Assay Plate: Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a clear-bottomed microtiter plate. [9]Include wells with DMSO only as a negative control.

-

Addition of Aqueous Buffer: Rapidly add 198 µL of PBS (pH 7.4) to each well. [9]This brings the final volume to 200 µL and the DMSO concentration to 1%.

-

Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours), with gentle shaking. [11]Measure the light scattering at regular intervals using a nephelometer. [11]6. Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed. [9]

Thermodynamic Solubility Determination via the Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of the solid compound. [12][13][14] Materials and Equipment:

-

This compound (solid)

-

Aqueous buffers (pH 1.2, 4.5, and 6.8) [15][16]* Glass vials with screw caps

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Protocol:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to separate vials containing the different pH buffers. [14]Ensure there is undissolved solid material present in each vial. [17]2. Equilibration: Place the vials in an orbital shaker/incubator at 37 °C for 24-48 hours to allow the system to reach equilibrium. [17][18]3. Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid. [9]4. Sample Collection: Carefully collect the supernatant. For added certainty, the supernatant can be filtered through a 0.22 µm syringe filter to remove any remaining solid particles. [9]5. Quantification by HPLC-UV:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the collected supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and standards by HPLC-UV.

-

Calculate the concentration of the undissolved compound in the original supernatant, which represents the thermodynamic solubility at that specific pH. [9]6. pH Verification: Measure the pH of the solution at the end of the experiment to ensure it has not significantly changed. [12][13]

-

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility Profile of this compound

| Solubility Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | 7.4 | 25 | [Insert experimental value] | [Insert calculated value] |

| Thermodynamic | 1.2 | 37 | [Insert experimental value] | [Insert calculated value] |

| Thermodynamic | 4.5 | 37 | [Insert experimental value] | [Insert calculated value] |

| Thermodynamic | 6.8 | 37 | [Insert experimental value] | [Insert calculated value] |

Interpretation of Results:

-

A higher thermodynamic solubility at lower pH values would confirm the expected behavior of a weak base.

-

The dose:solubility volume (DSV) can be calculated by dividing the highest intended therapeutic dose by the lowest measured solubility. [16]An API is considered highly soluble if the DSV is ≤ 250 mL over the pH range of 1.2-6.8. [16]This classification is a key component of the Biopharmaceutics Classification System (BCS). [19]

Conclusion

A thorough understanding of the solubility profile of this compound is indispensable for its successful development as a potential therapeutic agent. By employing the robust and validated protocols for kinetic and thermodynamic solubility determination outlined in this guide, researchers can generate the critical data needed to guide medicinal chemistry efforts, inform formulation strategies, and ultimately increase the probability of clinical success. The interplay between the compound's chemical structure, its ionization state at different pH values, and its resulting solubility provides a clear example of the importance of fundamental physicochemical characterization in modern drug discovery.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

- Bevan, C. D., & Lloyd, R. S. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 335-340.

-

Fiveable. pH and Solubility. AP Chem. Available from: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Chemistry Steps. The Effect of pH on Solubility. Available from: [Link]

-

Khan Academy. pH and solubility. Equilibrium. Available from: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

-

Chad's Prep. 17.6 pH Effects on Solubility. Available from: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Available from: [Link]

-

askIITians. (2025). How does pH affect solubility?. Available from: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

-

Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Available from: [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available from: [Link]

-

Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Available from: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]

-

World Health Organization. Annex 4. Available from: [Link]

-

Wikipedia. Pyridine. Available from: [Link]

-

ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Available from: [Link]

-

Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]

-

National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

-

Wikipedia. Morpholine. Available from: [Link]

-

American Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

-

Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. Available from: [Link]

-

YouTube. (2018). Solubility Rules and How to Use a Solubility Table. Available from: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

-

PubChem. 4-(5-Bromopyridin-2-yl)morpholine. Available from: [Link]

-

ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Available from: [Link]

-

Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Available from: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. enamine.net [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. 26820-62-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. ovid.com [ovid.com]

- 9. benchchem.com [benchchem.com]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. who.int [who.int]

- 17. quora.com [quora.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. agnopharma.com [agnopharma.com]

Pharmacological potential of the morpholine scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its frequent appearance in a multitude of approved drugs and clinical candidates is no coincidence. This guide delves into the pharmacological potential of the morpholine moiety, exploring the physicochemical and pharmacokinetic advantages it confers upon bioactive molecules. We will examine its role in enhancing drug-like properties, its diverse therapeutic applications, and the underlying structure-activity relationships that make it an indispensable tool for drug designers. Through an analysis of key approved drugs, synthetic strategies, and experimental workflows, this document serves as a comprehensive resource for professionals seeking to leverage the power of the morpholine scaffold in their drug discovery programs.

Introduction: The Unique Advantages of the Morpholine Scaffold

Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group.[2] This unique combination of structural features imparts a highly desirable set of properties to molecules, justifying its classification as a privileged structure in drug design.[1][3]

Key Physicochemical and Pharmacokinetic Benefits:

-

Enhanced Aqueous Solubility: The oxygen atom of the morpholine ring is a hydrogen bond acceptor, which can significantly improve the aqueous solubility of a drug candidate. This is a critical parameter for oral bioavailability and formulation development.[4]

-

Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation.[5][6] Incorporating this scaffold can block metabolically labile sites in a lead compound, thereby increasing its half-life and improving its pharmacokinetic profile.

-

Modulation of Basicity (pKa): The electron-withdrawing effect of the oxygen atom lowers the basicity of the morpholine nitrogen (pKa ≈ 8.5) compared to piperidine (pKa ≈ 11.2). This reduced basicity can be advantageous for several reasons, including minimizing off-target interactions with aminergic GPCRs and improving cell permeability.[4][7]

-

Improved Permeability and CNS Penetration: The balanced lipophilic and hydrophilic nature of the morpholine ring often leads to excellent membrane permeability.[8] This property is particularly valuable for developing drugs that target the central nervous system (CNS), as it can facilitate crossing the blood-brain barrier.[4][8]

-

Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a degree of rigidity, allowing for the precise positioning of substituent groups in three-dimensional space. This is crucial for optimizing interactions with specific biological targets.[4]

These advantageous properties have led to the widespread use of the morpholine scaffold across a diverse range of therapeutic areas.[9][10]

Diverse Pharmacological Activities and Key Therapeutic Areas

The versatility of the morpholine scaffold is evident in the broad spectrum of pharmacological activities exhibited by molecules that contain it.[11] Its ability to serve as a key pharmacophore or to fine-tune the properties of a lead compound has been instrumental in the development of drugs for numerous diseases.[5]

Anticancer Agents

The morpholine moiety is a prominent feature in many modern anticancer drugs, particularly in the realm of protein kinase inhibitors.[12][13]

-

PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[14] The morpholine ring is a key component of numerous PI3K inhibitors, where the oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[15] This interaction contributes to both the potency and selectivity of these inhibitors.[16] For example, compounds like ZSTK474 and PKI-587 utilize the morpholine scaffold to achieve potent, dual inhibition of PI3K and mTOR.[14][16]

-

EGFR Inhibitors: Gefitinib (Iressa), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer, features a morpholine ring that enhances its solubility and pharmacokinetic properties.[17][18]

-

Other Kinase Targets: The morpholine scaffold has been successfully incorporated into inhibitors of a wide range of other kinases implicated in cancer, demonstrating its broad applicability in this therapeutic area.[19]

Antimicrobial Agents

-

Antibacterial Agents: The antibiotic Linezolid (Zyvox) is a notable example of a morpholine-containing drug.[18] It represents a unique class of protein synthesis inhibitors and is effective against multidrug-resistant Gram-positive bacteria. The morpholine ring is an integral part of its pharmacophore.

-

Antifungal and Antiviral Agents: Morpholine derivatives have also shown promise as antifungal and antiviral agents, highlighting the scaffold's versatility in combating infectious diseases.[10][11]

Central Nervous System (CNS) Disorders

The ability of the morpholine scaffold to improve blood-brain barrier permeability makes it particularly valuable for the development of CNS-active drugs.[4][8]

-

Neurodegenerative Diseases: Morpholine-based compounds have been investigated as potential treatments for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[20][21] They have been shown to modulate the activity of key enzymes such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[8][20]

-

Antidepressants and Anxiolytics: The antidepressant drug Reboxetine, a selective norepinephrine reuptake inhibitor, contains a morpholine ring.[22] The scaffold's influence on physicochemical properties is crucial for its CNS activity. Additionally, numerous morpholine derivatives have been designed and synthesized as dual serotonin and noradrenaline reuptake inhibitors.[23][24]

Anti-inflammatory Agents

The morpholine scaffold has been incorporated into various compounds with anti-inflammatory properties.[2] For instance, modification of non-steroidal anti-inflammatory drugs (NSAIDs) with a morpholine moiety has been shown to enhance their selective COX-2 inhibition.[2][24]

Case Studies: Marketed Drugs Featuring the Morpholine Scaffold

The therapeutic success of the morpholine scaffold is best illustrated by the number of approved drugs that incorporate this moiety.

| Drug Name (Brand Name) | Therapeutic Class | Role of the Morpholine Scaffold |

| Gefitinib (Iressa) | Anticancer (EGFR Inhibitor) | Enhances aqueous solubility and improves pharmacokinetic properties.[18] |

| Linezolid (Zyvox) | Antibacterial | Integral part of the pharmacophore, essential for its mechanism of action.[18] |

| Aprepitant (Emend) | Antiemetic (NK1 Receptor Antagonist) | Core structural component; site of oxidative metabolism.[25][26][27] |

| Reboxetine | Antidepressant (NRI) | Constrains the aryloxypropanamine scaffold, contributing to its selectivity.[22] |

Synthetic Strategies and Experimental Protocols

The facile synthesis of morpholine and its derivatives is a key reason for its widespread use in medicinal chemistry.[1][28] A variety of synthetic methodologies are available to introduce this scaffold into a target molecule.[28][29]

General Synthetic Workflow for Novel Morpholine-Based Drug Candidates

The development of novel morpholine-containing compounds typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A generalized workflow for the discovery and development of novel morpholine-containing drug candidates.

Example Protocol: Synthesis of a 4-Substituted Morpholine Derivative

This protocol describes a general method for the N-alkylation of morpholine, a common step in the synthesis of many drug candidates.

Objective: To synthesize 4-benzylmorpholine.

Materials:

-

Morpholine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of morpholine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-benzylmorpholine.

Self-Validation:

-

Controls: A parallel reaction without the alkylating agent (benzyl bromide) should show no product formation.

-

Expected Outcome: Successful synthesis of the target compound, confirmed by NMR and Mass Spectrometry, with a typical yield of >80%.

-

Troubleshooting: If the reaction is sluggish, a stronger base or higher temperature may be required. If side products are observed, purification conditions may need to be optimized.

Structure-Activity Relationship (SAR) Insights

The ability to systematically modify the morpholine scaffold and its substituents allows for detailed SAR studies, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.[5][30]

Impact of Ring Substitution

Substitution on the morpholine ring itself can have a profound impact on biological activity. For example, in the context of PI3K inhibitors, the stereochemistry of substituents on the morpholine ring can influence binding affinity and isoform selectivity.[16]

Role as a Linker and Scaffold

In many cases, the morpholine ring acts as a linker or scaffold to orient other pharmacophoric groups.[4] The length and nature of the linker between the morpholine nitrogen and other parts of the molecule can be critical for activity. For instance, in a series of novel cholinesterase inhibitors, the length of the methylene side chain connecting the quinoline and morpholine moieties was found to be a key determinant of inhibitory potency.[31]

Bioisosteric Replacements

While the morpholine scaffold is highly effective, researchers are also exploring bioisosteric replacements to further fine-tune drug properties.[15] For example, 3-oxabicyclo[4.1.0]heptane has been identified as a potent non-nitrogen containing morpholine isostere in the development of novel PI3K/mTOR inhibitors.[15]

Signaling Pathways and Mechanisms of Action

Morpholine-containing drugs exert their effects by modulating a wide variety of biological pathways. The following diagram illustrates the role of morpholine-based inhibitors in the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a dual morpholine-based inhibitor.

Future Perspectives and Conclusion

The morpholine scaffold continues to be a cornerstone of modern drug discovery, with ongoing research exploring its potential in new therapeutic areas and in the development of next-generation therapeutics.[32] Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility ensures that it will remain a valuable tool for medicinal chemists for the foreseeable future.[28][33]

The ability of the morpholine ring to improve drug-like properties, serve as a versatile pharmacophore, and enable the fine-tuning of structure-activity relationships has solidified its status as a privileged scaffold.[1][3] By understanding the fundamental principles that govern its utility, researchers can continue to harness the power of the morpholine moiety to design and develop safer and more effective medicines.

References

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).

- Morandini, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 558-581.

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 304-328.

- Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- PubMed. (2020).

- PubMed. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- Fatima, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 169, 121-145.

- IntechOpen. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.

- ResearchGate. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Semantic Scholar. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 87.

- U.S. Food and Drug Administration. (2003). EMEND (aprepitant) Capsules Label.

- BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.

- He, X., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(18), 3326.

- Zhang, M., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 59(17), 7849-7861.

- ResearchGate. (2022). Several reported potent morpholine based PI3K inhibitors with examples of binding mode.

- PubMed. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review.

- International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.

- Enamine. (2013). Design and synthesis of morpholine analogues.

- Singh, M., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(52), 32984-32997.

- PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Jain, A., & Sahu, S. K. (2024).

- National Institutes of Health. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.

- Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566.

- Furet, P., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(17), 7878-7895.

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.

- Sciforum. (2017).

- PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- ResearchGate. (2020).

- U.S.

- Pharmatech. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.

- Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor.

- ResearchGate. (2021). Contribution of the morpholine scaffold on the activity of...

- National Center for Biotechnology Information. (n.d.). Aprepitant.

- Drugs.com. (n.d.).

- Khamitova, G. M., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Wikipedia. (n.d.). Aprepitant.

- ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- ResearchGate. (2022). Morpholine scaffold in common antidepressants.

- Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19345-19355.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 23. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. accessdata.fda.gov [accessdata.fda.gov]

- 27. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 32. e3s-conferences.org [e3s-conferences.org]

- 33. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

A Comprehensive Technical Guide on 4-(5-Nitropyridin-2-yl)morpholine: A Privileged Scaffold in Modern Drug Discovery

Abstract: 4-(5-Nitropyridin-2-yl)morpholine is a heterocyclic compound that has garnered significant attention in medicinal chemistry. As a derivative of both nitropyridine and morpholine, it serves as a crucial building block and a pharmacologically active agent, particularly in the domain of oncology. The morpholine ring, a recognized "privileged structure," often imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules, including improved solubility and metabolic stability.[1][2] The addition of the 5-nitropyridine moiety provides specific electronic and steric features that are critical for targeted biological interactions, most notably with protein kinases. This guide provides a comprehensive review of the synthesis, physicochemical properties, and biological significance of this compound, with a primary focus on its role as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[3][4]

Introduction: The Convergence of Two Pharmacophores

The molecular architecture of this compound combines two key pharmacophoric motifs: the morpholine ring and the nitropyridine core.

-

The Morpholine Moiety: Morpholine is a versatile six-membered heterocycle widely employed in drug design to enhance compound properties.[5] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[6] Numerous approved drugs across various therapeutic areas contain the morpholine scaffold, underscoring its importance in medicinal chemistry.[5][7]

-

The Nitropyridine Core: The 2-substituted pyridine ring is a common feature in kinase inhibitors, where the pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase active site.[3] The addition of a nitro group at the 5-position acts as a strong electron-withdrawing group, modulating the electronic properties of the pyridine ring and influencing its binding affinity and selectivity for target proteins.[8] This electronic feature is pivotal for the compound's potent inhibitory activity.

The synergy between these two components makes this compound a highly valuable scaffold for developing targeted therapeutics, particularly dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[3][9]

Synthesis and Physicochemical Characterization

The primary synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This well-established method provides a reliable and efficient means of production.

General Synthetic Protocol

The synthesis involves the reaction of 2-chloro-5-nitropyridine with morpholine. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the displacement of the chlorine atom by the secondary amine of morpholine.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN), add morpholine (1.2 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

-

Reaction Conditions: The mixture is stirred at an elevated temperature, typically between 80-100 °C, for several hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. This precipitates the crude product. The solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a crystalline solid.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 26820-62-2 | [10] |

| Molecular Formula | C₉H₁₁N₃O₃ | [11] |

| Molecular Weight | 209.20 g/mol | [11] |

| Appearance | Crystalline solid | [12] |

| Melting Point | 112-114 °C | [12] |

| Boiling Point | 406.4±45.0 °C (Predicted) | [12] |

| Density | 1.325±0.06 g/cm³ (Predicted) | [12] |

| Storage Temp. | Inert atmosphere, Room Temperature | [12] |

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its potent inhibitory activity against the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is one of the most frequently hyperactivated pathways in human cancers.[4]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade.[3]

-

PI3K (Phosphoinositide 3-kinase): Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3]

-

Akt (Protein Kinase B): PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt.

-

mTOR (mammalian Target of Rapamycin): Activated Akt then phosphorylates a host of downstream targets, including mTOR, which exists in two distinct complexes (mTORC1 and mTORC2).[4] mTORC1 activation promotes protein synthesis and cell growth.

Dysregulation of this pathway, through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and survival, hallmarks of cancer.[4]

Compounds based on the this compound scaffold have been developed as dual PI3K/mTOR inhibitors.[3][9] By simultaneously blocking both PI3K and mTOR, these dual inhibitors can achieve a more comprehensive and durable blockade of the pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[3][4]

Visualizing the Mechanism of Action

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound-based compounds.

Caption: The PI3K/Akt/mTOR pathway and points of dual inhibition.

Applications in Drug Development and Future Perspectives

The this compound scaffold is a cornerstone in the development of numerous small molecule kinase inhibitors. Its derivatives have been extensively explored in preclinical and clinical settings for the treatment of various solid tumors and hematological malignancies.

The development of potent and selective dual PI3K/mTOR inhibitors remains a significant goal in cancer therapy.[13] The structure-activity relationship (SAR) studies often focus on modifying substituents on the pyridine ring or related heterocyclic systems while retaining the core morpholine moiety to optimize potency, selectivity, and pharmacokinetic properties.[3][14]

Future research will likely focus on:

-

Developing Isoform-Selective Inhibitors: Tailoring derivatives to selectively inhibit specific PI3K isoforms (α, β, δ, γ) to enhance therapeutic windows and reduce off-target effects.[13]

-

Combination Therapies: Exploring the synergistic effects of these inhibitors with other anticancer agents, such as chemotherapy or immunotherapy.

-

Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms to current PI3K/mTOR-targeted therapies.

Conclusion

This compound represents a highly successful integration of privileged structural motifs in medicinal chemistry. Its straightforward synthesis and potent, targeted biological activity make it a compound of immense interest. As the foundation for a class of dual PI3K/mTOR inhibitors, it continues to be a critical scaffold in the ongoing effort to develop more effective and durable cancer therapeutics. The insights gained from studying this molecule and its derivatives will undoubtedly fuel the design of next-generation targeted drugs for years to come.

References

[3] Zhang, M., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(3), 256-261. Available at: [Link]

[13] Sporer, K. F., & Munger, C. M. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules, 17(12), 13854-13904. Available at: [Link]

[9] WuXi AppTec. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. Available at: [Link]

[15] Sameaa, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Available at: [Link]

[6] Kumar, A., & Narasimhan, B. (2020). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]

[4] Lassalle, M., et al. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(10), 2449. Available at: [Link]

[7] Kumar, A., & Narasimhan, B. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]

[16] Tzara, A., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

[11] Amerigo Scientific. 4-(5-Nitropydin-2-yl)morpholine. Available at: [Link]

[5] Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

[1] Kumar, A., & Narasimhan, B. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

[17] ResearchGate. Background on morpholine synthesis and our approach. Available at: [Link]

[14] Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

[8] Bastrakov, M., & Starosotnikov, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 705. Available at: [Link]

[18] International Journal of Health Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

[2] ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]

[19] ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 9. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 26820-62-2 [chemicalbook.com]

- 11. 4-(5-Nitropydin-2-yl)morpholine - Amerigo Scientific [amerigoscientific.com]

- 12. 26820-62-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sciencescholar.us [sciencescholar.us]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety, Handling, and Storage of 4-(5-Nitropyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicity data for 4-(5-Nitropyridin-2-yl)morpholine is not extensively available in public literature. The following guide is synthesized from the known properties of its core chemical moieties—nitropyridine and morpholine—and established principles of laboratory safety for handling novel or uncharacterized chemical compounds. All recommendations should be used in conjunction with a thorough, site-specific risk assessment conducted by qualified personnel.

Section 1: Compound Identification and Inferred Hazard Analysis

This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and a morpholine ring. This unique structure informs its potential reactivity and toxicological profile.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 26820-62-2[1][2] |

| Molecular Formula | C₉H₁₁N₃O₃[2] |

| Molecular Weight | 209.2 g/mol [2] |

| Physical Form | Solid (Crystal - Powder)[3] |

| Melting Point | 112-114°C[1] |

Hazard Contribution from the Nitropyridine Moiety

The nitropyridine component is the primary source of potential energetic and toxicological hazards. Nitroaromatic compounds are a well-documented class of chemicals with specific risks:

-

Toxicity and Absorption: Many nitroaromatic compounds are toxic, potentially mutagenic, and can be readily absorbed through the skin.[4] Their presence is a significant factor in environmental contamination and they are often listed as priority pollutants due to being suspected or established carcinogens.[5]

-

Thermal Instability: The nitro group is strongly electron-withdrawing, which can destabilize the molecule.[6] This makes some nitroaromatics thermally sensitive, with a risk of exothermic decomposition or, in the case of polynitrated compounds, explosion.[4] While this compound is mononitrated, caution is still warranted.

-

Reactivity: The nitro group activates the pyridine ring, making it susceptible to nucleophilic attack.[6] This reactivity is useful in synthesis but also means the compound can react vigorously with incompatible materials.

Hazard Contribution from the Morpholine Moiety

Morpholine and its derivatives are widely used, and their toxicological profiles are better characterized.[7][8]

-

Corrosivity and Irritation: Morpholine itself is corrosive, causing severe skin burns and eye damage.[9][10] While the solid nature of this compound mitigates some of the immediate corrosive risks of the liquid parent compound, skin and eye irritation should be assumed. A structurally similar compound, 4-(4-Nitrophenyl)morpholine, is listed as causing skin and serious eye irritation.[3]

-